molecular formula C10H13NO2 B155184 N-Cyclohexylmaleimide CAS No. 1631-25-0

N-Cyclohexylmaleimide

Cat. No. B155184
CAS RN: 1631-25-0
M. Wt: 179.22 g/mol
InChI Key: BQTPKSBXMONSJI-UHFFFAOYSA-N
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Description

N-Cyclohexylmaleimide (CHMI) is a chemical compound that has been the subject of various studies due to its potential applications in polymer science. It is known for its ability to form polymers with unique properties, which can be used in the synthesis of heat-resistant materials and in the creation of copolymers with specific characteristics .

Synthesis Analysis

The synthesis of CHMI has been achieved through the dehydration and ring closure of N-cyclohexylmaleamic acid (CHMA) using a catalyst mixture of an acid and its amine salt. Optimal conditions for this reaction have been identified, with a specific molar ratio of acid to amine yielding high purity CHMI. This process is crucial for obtaining CHMI that is free from by-products such as N-cyclohexylaminosuccinic anhydride (CASA), which can cause coloration in copolymers .

Molecular Structure Analysis

The molecular structure of CHMI plays a significant role in its reactivity and the properties of the resulting polymers. Studies have shown that the structure of CHMI can influence the electron spin resonance (ESR) spectrum of propagating polymer radicals during copolymerization, indicating that the penultimate monomer unit affects the structure of the propagating radical center .

Chemical Reactions Analysis

CHMI is involved in various chemical reactions, particularly in radical copolymerization processes. It has been copolymerized with different monomers such as di-n-butyl itaconate, styrene, and methyl methacrylate (MMA), resulting in copolymers with controlled molecular weights and specific properties. The reactivity ratios of CHMI with other monomers have been determined, which are essential for predicting the behavior of copolymerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of CHMI and its copolymers have been extensively studied. The glass transition temperature (Tg), degradation temperature, and mechanical properties of CHMI copolymers vary depending on the composition of the monomer mixture. For instance, increasing the CHMI content in copolymers with MMA leads to higher Tg and degradation temperatures but can decrease the tensile and impact strength. These properties are important for the practical application of CHMI copolymers in materials science .

Scientific Research Applications

1. Organic Chemistry: Diels-Alder Reactions

  • Summary of Application : CHMI is used in Diels-Alder reactions with various aromatic hydrocarbons. The reaction is promoted by a self-assembled coordination cage, which acts as a nanometer-sized molecular flask .
  • Methods of Application : The Diels-Alder reaction involves the reaction of a conjugated diene with an alkene (or alkynyl) compound to produce a cyclic compound. In this case, CHMI reacts with aromatic hydrocarbons in the presence of a self-assembled coordination cage .
  • Results or Outcomes : The reaction results in the formation of a cyclic compound. The coordination cage promotes the reaction, making it more efficient .

2. Polymer Chemistry: Preparation of Hyperbranched Copolymers

  • Summary of Application : CHMI is used for the preparation of hyperbranched copolymers of p-(chloromethyl)styrene (CMS) and NCMI, via atom transfer radical copolymerization .
  • Methods of Application : The atom transfer radical copolymerization reaction involves the polymerization of CMS and NCMI in the presence of a catalyst to form a hyperbranched copolymer .
  • Results or Outcomes : The result is a hyperbranched copolymer with excellent thermal stability .

3. Polymer Chemistry: Synthesis of Terpolymer

  • Summary of Application : CHMI is used in the synthesis of a terpolymer of N-Cyclohexylmaleimide, Methyl Methacrylate, and Acrylonitrile .
  • Methods of Application : The synthesis involves the polymerization of N-Cyclohexylmaleimide, Methyl Methacrylate, and Acrylonitrile to form a terpolymer .
  • Results or Outcomes : The result is a terpolymer with specific properties, although the exact properties are not specified in the source .

4. Electro-Optic Materials: Synthesis of Conjugated Polymers

  • Summary of Application : CHMI is used in the synthesis of conjugated polymers, which are particularly interesting in the field of electro-optic materials due to their desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence .
  • Methods of Application : The synthesis involves coupling polymerizations of 2,3-dibromo-N-substituted maleimide (DBrRMI) with benzene-1,4-boronic acid or 2,5-thiophene diboronic acid using palladium or nickel catalysts .
  • Results or Outcomes : The resulting polymers exhibit a higher thermal stability than the monomer and strong photoluminescence from yellow to light blue colors in tetrahydrofuran .

5. Supramolecular Catalysis: Biomimetic Catalysis of Diels-Alder Reactions

  • Summary of Application : CHMI is used in biomimetic catalysis of Diels-Alder reactions using cyclodextrins .
  • Methods of Application : The reaction involves the binding of 9-anthracenemethanol and N-cyclohexylmaleimide to cyclodextrins, which act as a container to hold the two reactants in the cavity, pre-organize them for the reactions, and thus reduce the entropy penalty to the activation free energy .
  • Results or Outcomes : The reaction is promoted by cyclodextrins, making it more efficient . Methyl-β-cyclodextrin is significantly more efficient than β-cyclodextrin at promoting the reaction of N-cyclohexylmaleimide .

6. Polymer Chemistry: Preparation of Hyperbranched Copolymers

  • Summary of Application : CHMI is used for the preparation of hyperbranched copolymers of p-(chloromethyl)styrene (CMS) and NCMI, via atom transfer radical copolymerization .
  • Methods of Application : The atom transfer radical copolymerization reaction involves the polymerization of CMS and NCMI in the presence of a catalyst to form a hyperbranched copolymer .
  • Results or Outcomes : The result is a hyperbranched copolymer with excellent thermal stability .

7. Organic Optoelectronic Materials: Synthesis of Conjugated Polymers

  • Summary of Application : CHMI is used in the synthesis of conjugated polymers, which are particularly interesting in the field of organic optoelectronic materials due to their desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence .
  • Methods of Application : The synthesis involves coupling polymerizations of 2,3-dibromo-N-substituted maleimide (DBrRMI) with benzene-1,4-boronic acid or 2,5-thiophene diboronic acid using palladium or nickel catalysts .
  • Results or Outcomes : The resulting polymers exhibit a higher thermal stability than the monomer and strong photoluminescence from yellow to light blue colors in tetrahydrofuran .

8. Supramolecular Catalysis: Biomimetic Catalysis of Diels-Alder Reactions

  • Summary of Application : CHMI is used in biomimetic catalysis of Diels-Alder reactions using cyclodextrins .
  • Methods of Application : The reaction involves the binding of 9-anthracenemethanol and N-cyclohexylmaleimide to cyclodextrins, which act as a container to hold the two reactants in the cavity, pre-organize them for the reactions, and thus reduce the entropy penalty to the activation free energy .
  • Results or Outcomes : The reaction is promoted by cyclodextrins, making it more efficient . Methyl-β-cyclodextrin is significantly more efficient than β-cyclodextrin at promoting the reaction of N-cyclohexylmaleimide .

9. Polymer Chemistry: Preparation of Hyperbranched Copolymers

  • Summary of Application : CHMI is used for the preparation of hyperbranched copolymers of p-(chloromethyl)styrene (CMS) and NCMI, via atom transfer radical copolymerization .
  • Methods of Application : The atom transfer radical copolymerization reaction involves the polymerization of CMS and NCMI in the presence of a catalyst to form a hyperbranched copolymer .
  • Results or Outcomes : The result is a hyperbranched copolymer with excellent thermal stability .

Safety And Hazards

N-Cyclohexylmaleimide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1-cyclohexylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTPKSBXMONSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40311-60-2
Record name 1H-Pyrrole-2,5-dione, 1-cyclohexyl-, homopolymer
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DSSTOX Substance ID

DTXSID4061834
Record name 1H-Pyrrole-2,5-dione, 1-cyclohexyl-
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Cyclohexylmaleimide

CAS RN

1631-25-0
Record name N-Cyclohexylmaleimide
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Record name N-Cyclohexylmaleimide
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Record name 1H-Pyrrole-2,5-dione, 1-cyclohexyl-
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Record name 1H-Pyrrole-2,5-dione, 1-cyclohexyl-
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Record name 1-cyclohexyl-1H-pyrrole-2,5-dione
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Record name N-CYCLOHEXYLMALEIMIDE
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Synthesis routes and methods

Procedure details

In accordance with the procedures of Comparative example 1, the reactions were conducted by using 0.05 mol of N-Cyclohexylmaleamic acid, 0.15 mol of alcohols and 0.025 mol of conc. sulfuric acid. The yields (mol%) of N-cyclohexylmaleimide based on N-cyclohexylmaleamic acid are listed in Table 2.
Quantity
0.05 mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohols
Quantity
0.15 mol
Type
reactant
Reaction Step Two
Quantity
0.025 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexylmaleimide
Reactant of Route 2
N-Cyclohexylmaleimide
Reactant of Route 3
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N-Cyclohexylmaleimide
Reactant of Route 4
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N-Cyclohexylmaleimide
Reactant of Route 5
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N-Cyclohexylmaleimide
Reactant of Route 6
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N-Cyclohexylmaleimide

Citations

For This Compound
541
Citations
Y Kita, K Kishino, K Nakagawa - Journal of applied polymer …, 1997 - Wiley Online Library
N‐Cyclohexylmaleimide (CHMI) was synthesized in high yield by dehydration and ring closure of N‐cyclohexylmaleamic acid (CHMA) in an organic nonpolar solvent that is immiscible …
Number of citations: 75 onlinelibrary.wiley.com
BH Moon, CS Ju - Korean Chemical Engineering Research, 2014 - koreascience.kr
For the purpose of development of an effective process for purified CHMI particles, a series of experimental researches on the synthesis of CHMI from CHMAIE, purification and …
Number of citations: 2 koreascience.kr
DJT Hill, LY Shao, PJ Pomery, AK Whittaker - Polymer, 2001 - Elsevier
The kinetics and mechanisms of thermally initiated (using 2,2′-azobisisoburyronitrile (AIBN) as initiator) radical homopolymerizations of a series of maleimides, including N-…
Number of citations: 59 www.sciencedirect.com
M Yuksel, TC Canak, IE Serhatli - Polymers for Advanced …, 2009 - Wiley Online Library
… acrylate) (LC6) monomer and N‐cyclohexylmaleimide (NCMI) monomer. Copolymerization of … by increasing the N‐substituted maleimide (N‐cyclohexylmaleimide) content. As a result, …
Number of citations: 7 onlinelibrary.wiley.com
X Jiang, P Xia, W Liu, D Yan - Journal of Polymer Science Part …, 2000 - Wiley Online Library
… Atom transfer radical copolymerization of Styrene (St) and N‐cyclohexylmaleimide (NCMI) with the CuBr/bipyridine catalyst in anisole, initiated by 1‐phenylethyl bromide (1‐PEBr) or …
Number of citations: 27 onlinelibrary.wiley.com
KD Song, HM Li - Journal of Macromolecular Science, Part A: Pure …, 2005 - Taylor & Francis
… of cyclohexene (M 1 ) and N‐cyclohexylmaleimide (M 2 ) was … of cyclohexene with N‐cyclohexylmaleimide in chloroform, … The N‐cyclohexylmaleimide (CHMI) used in these studies …
Number of citations: 13 www.tandfonline.com
X Jiang, H Tai, P Xia, D Yan - Journal of applied polymer …, 1999 - Wiley Online Library
The kinetics for the radical copolymerization of methyl methacrylate (MMA) with N‐cyclohexylmaleimide (NCMI) was investigated. The initial copolymerization rate R p is proportional to …
Number of citations: 13 onlinelibrary.wiley.com
T Oishi, K Sase, H Tsutsumi - Journal of Polymer Science Part A …, 1998 - Wiley Online Library
… It has been well known that N-phenylmaleimide (PhMI),2 Ncyclohexylmaleimide (CHMI),3 and N-cyclododecylmaleimide (CDMI)4 are useful for a heat-resistant modifier of common …
Number of citations: 31 onlinelibrary.wiley.com
T Otsu, A Matsumoto, T Kubota - Polymer international, 1991 - Wiley Online Library
It was found that radical polymerization of N‐cyclohexylmaleimide (CHMI) occurred readily under various polymerization conditions, and that the resulting poly(CHMI) had excellent …
Number of citations: 51 onlinelibrary.wiley.com
L Yang, D Sun - Journal of applied polymer science, 2007 - Wiley Online Library
Terpolymers of N‐cyclohexylmaleimide, methylmethacrylate, and acrylonitrile (AN) at different AN feed content were synthesized by suspension polymerization. The thermal properties …
Number of citations: 12 onlinelibrary.wiley.com

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